(S)-ethyl 2-(((trifluoromethyl)sulfonyl)oxy)propanoate

Organometallic chemistry Chiral ligand synthesis Leaving-group selectivity

(S)-Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)propanoate (CAS 84028-88-6), also known as ethyl (S)-lactate triflate or ethyl O-trifluoromethanesulfonyl-L-lactate, is a chiral sulfonate ester bearing the highly activated trifluoromethanesulfonyl (triflate) leaving group at the α-carbon of an L-lactic acid ethyl ester backbone. With an optical rotation [α]20/D of −44° (neat) and commercial purity typically ≥96%, this compound serves as a stereodefined electrophile in nucleophilic substitution reactions where both leaving-group ability and configurational integrity are critical.

Molecular Formula C6H9F3O5S
Molecular Weight 250.20 g/mol
Cat. No. B12273434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-ethyl 2-(((trifluoromethyl)sulfonyl)oxy)propanoate
Molecular FormulaC6H9F3O5S
Molecular Weight250.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)OS(=O)(=O)C(F)(F)F
InChIInChI=1S/C6H9F3O5S/c1-3-13-5(10)4(2)14-15(11,12)6(7,8)9/h4H,3H2,1-2H3
InChIKeyRYSBPHXTNVWICH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)propanoate – Chiral Triflate Ester for Enantioselective Radiochemistry and Stereospecific Synthesis


(S)-Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)propanoate (CAS 84028-88-6), also known as ethyl (S)-lactate triflate or ethyl O-trifluoromethanesulfonyl-L-lactate, is a chiral sulfonate ester bearing the highly activated trifluoromethanesulfonyl (triflate) leaving group at the α-carbon of an L-lactic acid ethyl ester backbone . With an optical rotation [α]20/D of −44° (neat) and commercial purity typically ≥96%, this compound serves as a stereodefined electrophile in nucleophilic substitution reactions where both leaving-group ability and configurational integrity are critical . Its primary value lies in applications demanding enantiomerically pure intermediates—particularly 18F‑radiochemistry and stereospecific C–Si bond formation—where the triflate group provides quantifiable advantages over alternative sulfonate esters and halide leaving groups .

Why (S)-Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)propanoate Cannot Be Interchanged with Generic α-Halo Esters or Other Sulfonate Leaving Groups


This compound occupies a narrow intersection of three demanding requirements—chirality at the α‑carbon, maximal leaving‑group activation for nucleophilic displacement, and compatibility with stereoinvertive reaction manifolds—that no single generic analog simultaneously satisfies. Racemic ethyl 2‑bromopropionate lacks enantiomeric purity and requires a separate resolution step ; the (R)-enantiomer yields the opposite product configuration upon substitution ; and the corresponding tosylate, mesylate, or nonaflate esters deliver diminished selectivity or lower radiochemical incorporation efficiency in fluorination reactions . Substituting any of these alternatives introduces either a loss of enantiopurity, a different stereochemical outcome, or a reduced yield that must be compensated by additional purification, longer synthesis time, or higher precursor consumption—each directly impacting procurement cost and radiosynthesis reliability in GMP-adjacent workflows.

Quantitative Differentiation Evidence for (S)-Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)propanoate Versus Closest Analogs


Reaction Selectivity: Triflate vs. Tosylate Leaving Group in Nucleophilic Substitution of Ethyl (S)-Lactate Derivatives

In the reaction of LiCp with sulfonate esters of ethyl (S)-(−)-lactate, the triflate leaving group delivers exclusive formation of the monosubstituted cyclopentadiene lactate, whereas the corresponding tosylate yields a mixture of the monosubstituted (20%) and 1,3-disubstituted (16.5%) products . This represents a selectivity difference of 100% vs. ~55% for the desired mono-product, demonstrating that the triflate anion's superior leaving-group ability prevents competing double-substitution pathways observed with tosylate.

Organometallic chemistry Chiral ligand synthesis Leaving-group selectivity

Enantiomerically Pure [18F]FPA via Stereoinvertive Radiolabeling: (S)-Triflate vs. Racemic Bromopropionate Precursor

The (S)-triflate precursor provides (R)-[18F]FPA in 36 ± 4% decay-uncorrected radiochemical yield (n = 10) with >95% enantiomeric purity via a two-step automated protocol on a commercial FDG synthesizer . In contrast, the racemic ethyl-2-bromopropionate precursor yields racemic [18F]FPA in 44% ± 3% decay-corrected yield but with no enantiomeric enrichment, requiring additional chiral resolution if an optically pure tracer is needed . Critically, the (S)-triflate route produces the (R)-enantiomer specifically—the isomer demonstrated to be more suitable for PC3 prostate tumor PET imaging than both the (S)-enantiomer and [18F]FDG .

PET radiochemistry Fluorine-18 labeling Chiral precursor comparison

Triflate Leaving Group Superiority for 18F Nucleophilic Fluorination: Class-Level Evidence Across Multiple Substrate Scaffolds

In a systematic comparison of leaving groups for [18F]fluoride incorporation into the related α‑hydroxy ester scaffold ethyl 2,2‑diethoxy‑3‑hydroxypropanoate, the triflate precursor was explicitly rated superior to mesylate, tosylate, and nonaflate . The optimized triflate‑based radiosynthesis achieved approximately 50% decay‑corrected isolated yield of [18F]fluoropyruvate, whereas the mesylate, tosylate, and nonaflate counterparts gave lower incorporation efficiency under the same screening conditions . While this direct comparative data comes from a different (non‑chiral) α‑triflyloxy ester, the superior leaving‑group ability of triflate (pKa of conjugate acid ≈ −14 vs. −2.8 for tosic acid and ~−1.9 for methanesulfonic acid) is a fundamental physicochemical property that transfers across related α‑triflyloxy ester substrates .

Fluorine-18 radiochemistry Leaving-group efficiency Precursor optimization

Enantiomeric Purity Specification: Specific Rotation as a Procurement Quality Gate for the (S)-Triflate Enantiomer

The (S)-triflate enantiomer is characterized by a specific optical rotation [α]20/D of −44° (neat), with commercial purity specification ≥96% (GC/HPLC area%) and enantiomeric purity confirmed by the stereoinvertive radiosynthesis product reaching >95% ee . The (R)-enantiomer (CAS 84028-89-7), available at ≥95% purity, would be expected to exhibit [α]20/D of approximately +44°, though its commercial availability from reputable vendors is more limited than the (S)-enantiomer, which is stocked as a standard catalog item (Sigma-Aldrich 374636) . This defined optical rotation provides a rapid, quantitative identity and enantiopurity check that is not available for racemic or achiral alternatives.

Chiral quality control Optical rotation Enantiomeric purity specification

Application-Specific Performance: (S)-Triflate as a Substrate for Cu-Catalyzed Stereoinvertive C–Si Bond Formation

The (S)-triflate ester serves as a validated substrate in copper-catalyzed stereoinvertive nucleophilic silylation of α-triflyloxy esters, enabling the stereospecific generation of highly enantioenriched α-silylated carboxyl compounds . This catalytic reaction proceeds with inversion of configuration at the α-carbon, converting the (S)-triflate into (R)-α-silyl esters with preservation of enantiomeric enrichment . The triflate leaving group is essential for this catalytic manifold: the corresponding tosylate, mesylate, or halide analogs have not been reported as competent substrates for this specific Cu-catalyzed C(sp3)–Si cross-coupling transformation, reflecting the uniquely low activation barrier of the triflate C–O bond cleavage required for oxidative addition at copper(I) .

C–Si cross-coupling Stereospecific silylation α-silyl ester synthesis

Procurement-Driven Application Scenarios for (S)-Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)propanoate


Enantioselective [18F]Fluoropropionic Acid Radiosynthesis for Preclinical PET Tracer Development

When developing PET imaging agents requiring enantiopure 2-[18F]fluoropropionic acid, the (S)-triflate precursor enables automated, two-step radiosynthesis of (R)-[18F]FPA with 36 ± 4% decay-uncorrected radiochemical yield, >95% enantiomeric purity, and >98% radiochemical purity within 35 minutes on a commercial FDG synthesizer . This is the only reported method for producing enantiomerically pure (R)-[18F]FPA without post-synthetic chiral HPLC—the (R)-enantiomer demonstrated superior PC3 prostate tumor imaging vs. both (S)-[18F]FPA and [18F]FDG . Procurement of this specific (S)-triflate precursor is mandatory; substituting the racemic bromopropionate precursor yields racemic product that cannot resolve the enantiomer-dependent biodistribution differences critical for tumor imaging studies .

Synthesis of Enantiopure Chiral Cyclopentadienyl and Indenyl Ligands for Asymmetric Catalysis

In the preparation of optically active cyclopentadienyl-rhodium(I) complexes, the (S)-triflate of ethyl lactate is the preferred electrophile because it delivers exclusively the monosubstituted cyclopentadiene lactate product, whereas the corresponding tosylate yields a mixture of mono- (20%) and 1,3-disubstituted (16.5%) products that require chromatographic separation . The superior selectivity of the triflate leaving group eliminates the purification bottleneck associated with the tosylate route, enabling direct access to enantiopure cyclopentadienyl ligands that serve as chiral auxiliaries and catalyst precursors in asymmetric synthesis .

Cu-Catalyzed Stereospecific Synthesis of Enantioenriched α-Silyl Esters

For medicinal chemistry programs requiring α‑chiral organosilicon building blocks, (S)-ethyl 2-(((trifluoromethyl)sulfonyl)oxy)propanoate is a demonstrated competent substrate in copper-catalyzed stereoinvertive nucleophilic silylation, producing enantioenriched α‑silylated carboxyl compounds with inversion of configuration . This catalytic C(sp3)–Si cross-coupling is not accessible with the corresponding tosylate, mesylate, or halide analogs under the same mild Cu(I) conditions, making the triflate ester the sole entry point to this synthetic methodology .

Synthesis of Tetra-Methylated DOTMA-Based Chelates for Imaging Applications

(S)-Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)propanoate is used as a chiral alkylating agent in the synthesis of tetra-methylated analogs of DOTA (DOTMA)-based chelates for MRI and nuclear imaging . The triflate leaving group's high reactivity ensures efficient N‑alkylation of the macrocyclic tetraaza framework under mild conditions, while the (S)-configuration at the α‑carbon of the lactate-derived side chain imparts stereochemical definition to the pendant arms of the resulting chelate, which can influence metal coordination geometry and complex stability in imaging applications .

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